molecular formula C20H14ClFN6O2 B2893728 5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921550-68-7

5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2893728
CAS RN: 921550-68-7
M. Wt: 424.82
InChI Key: HFEXVXCFFRDHSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, a similar compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized starting from 4-chlorobenzoic acid. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Scientific Research Applications

Chemical Synthesis and Characterization

Research has focused on synthesizing various triazole derivatives, examining their structures and chemical behaviors. For instance, Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives with specific attention to π-hole tetrel bonding interactions, utilizing Hirshfeld surface analysis and DFT calculations to understand the influence of substituents on interaction energies (Ahmed et al., 2020). Similarly, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural thiazoles with triazole components, revealing their planar structures and the orientation of fluorophenyl groups through crystallography (Kariuki et al., 2021).

Biological Activities and Applications

Several studies have investigated the antimicrobial and antifungal properties of triazole derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007). Volkova, Levshin, and Perlovich (2020) explored the physicochemical properties of a novel antifungal compound from the triazole class, determining its solubility and distribution preferences in biological media, which could inform drug delivery pathways (Volkova et al., 2020).

Material Science and Chemistry

Triazole derivatives have also found applications in materials science and chemistry. Zolfigol et al. (2006) utilized a triazole compound as an effective oxidizing agent, showcasing its utility in organic synthesis (Zolfigol et al., 2006). Additionally, Mallakpour and Butler (1985) discussed the use of triazolinediones in creating alternating copolymers through Diels-Alder and ene reactions, demonstrating the versatility of triazole compounds in polymer chemistry (Mallakpour & Butler, 1985).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-6-13(21)7-3-11)19-25-24-16(28(18)19)12-4-8-14(22)9-5-12/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEXVXCFFRDHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41750432

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